Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethyl group, and an ethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethoxycarbonyl and trifluoromethyl ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Shares a similar thiophene core but differs in the substituents attached to the ring.
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or specific biological activities .
Properties
Molecular Formula |
C13H12F3NO5S |
---|---|
Molecular Weight |
351.30 g/mol |
IUPAC Name |
methyl 2-[(E)-[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-22-12(20)8(9(18)13(14,15)16)6-17-10-7(4-5-23-10)11(19)21-2/h4-6,18H,3H2,1-2H3/b9-8+,17-6+ |
InChI Key |
TUPZNZPJCZNAAZ-HZDQSRTRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=C(C=CS1)C(=O)OC |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=CS1)C(=O)OC |
Origin of Product |
United States |
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